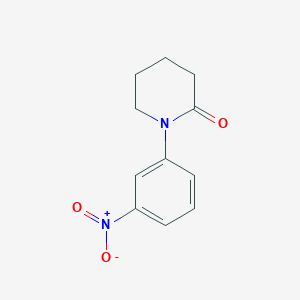

1-(3-Nitrophenyl)piperidin-2-one

Description

Properties

IUPAC Name |

1-(3-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-6-1-2-7-12(11)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPWUBGYXAACRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Nitrophenyl)piperidin-2-one CAS 132573-13-8 properties

An In-depth Technical Guide to 1-(3-Nitrophenyl)piperidin-2-one (CAS 132573-13-8)

Authored by a Senior Application Scientist

Introduction

1-(3-Nitrophenyl)piperidin-2-one, registered under CAS number 132573-13-8, is a substituted N-aryl lactam that serves as a valuable building block in modern organic and medicinal chemistry.[1][2] Its structure uniquely combines a piperidin-2-one (δ-valerolactam) core with a meta-substituted nitrophenyl group. This arrangement provides two key points of chemical reactivity: the aromatic nitro group, which is a precursor to a versatile aniline moiety, and the lactam ring, which can be further functionalized.

The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, recognized as a "privileged structure" for its favorable pharmacokinetic properties and ability to engage in critical binding interactions with biological targets.[3][4][5] Consequently, intermediates like 1-(3-Nitrophenyl)piperidin-2-one are of significant interest to researchers and drug development professionals for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity are critical for its handling, reaction optimization, and integration into synthetic workflows. The key physicochemical data for 1-(3-Nitrophenyl)piperidin-2-one are summarized below.

| Property | Value | Source(s) |

| CAS Number | 132573-13-8 | [1][6] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 220.22 g/mol | [1][6] |

| IUPAC Name | 1-(3-nitrophenyl)piperidin-2-one | [7] |

| Appearance | Light yellow to orange solid | [6] |

| SMILES | O=C1N(C2=CC=CC(=O)=C2)CCCC1 | [2] |

| InChI Key | NLPWUBGYXAACRK-UHFFFAOYSA-N | [7] |

| Storage Conditions | 2-8°C, Refrigerator, Sealed in Dry | [6][7] |

Synthesis and Manufacturing Insights

While specific literature detailing a high-yield synthesis for the 3-nitro isomer is sparse, a robust and industrially scalable pathway can be confidently inferred from well-documented procedures for its structural isomer, 1-(4-nitrophenyl)piperidin-2-one, a key intermediate in the manufacturing of the anticoagulant drug Apixaban.[8][9] The most logical and field-proven approach involves the N-arylation of the δ-valerolactam precursor with a suitable 3-nitro-substituted benzene.

A highly plausible synthetic route involves the reaction between 3-nitroaniline and 5-chlorovaleryl chloride, followed by a base-mediated intramolecular cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 1-(3-Nitrophenyl)piperidin-2-one.

Detailed Experimental Protocol (Hypothetical)

-

Acylation: To a stirred solution of 3-nitroaniline (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.2 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add 5-chlorovaleryl chloride (1.1 eq) dropwise at 0-5°C.

-

Causality Insight: The use of a base is crucial to neutralize the HCl generated during the acylation, driving the reaction to completion. Anhydrous conditions prevent the hydrolysis of the acid chloride.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of 3-nitroaniline by Thin Layer Chromatography (TLC).

-

Cyclization: After completion, cool the mixture again to 0-5°C and add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) (1.5 eq) portion-wise.

-

Causality Insight: A strong base is required to deprotonate the amide nitrogen, forming a nucleophilic anion. This anion then undergoes an intramolecular cyclization, displacing the chloride on the pentanoyl chain to form the six-membered piperidinone ring.

-

-

Workup and Purification: Stir the reaction at an elevated temperature (e.g., 95-100°C) for several hours.[8] Upon completion, cool the reaction and quench with water to precipitate the crude product. The solid can be collected by filtration and purified by recrystallization from a suitable solvent like isopropyl alcohol to yield pure 1-(3-Nitrophenyl)piperidin-2-one.

Spectral Data and Structural Characterization

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic portions.

-

Aromatic Region (δ 7.5-8.5 ppm): Four protons on the nitrophenyl ring will exhibit a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

-

Aliphatic Region (δ 1.8-3.8 ppm):

-

N-CH₂: A triplet around δ 3.7 ppm, corresponding to the two protons on the carbon adjacent to the ring nitrogen.

-

C(O)-CH₂: A triplet around δ 2.5 ppm for the two protons alpha to the carbonyl group.

-

Ring CH₂: A multiplet around δ 1.9 ppm for the remaining four protons of the piperidinone ring.

-

-

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides definitive evidence of the key functional groups.

-

N-O Stretches (Nitro Group): Two strong, characteristic bands are expected for the aromatic nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[11]

-

C=O Stretch (Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the amide carbonyl stretch.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

-

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A prominent peak at m/z = 220, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns involving the loss of the nitro group (M-46) and characteristic cleavage of the piperidinone ring.

-

Chemical Reactivity and Synthetic Utility

The true value of 1-(3-Nitrophenyl)piperidin-2-one lies in its potential for facile chemical transformations, making it a versatile intermediate for constructing more complex molecular architectures.

Core Downstream Transformations

Caption: Key reactive pathways for synthetic elaboration.

-

Reduction of the Nitro Group: This is the most significant transformation. The nitro group can be efficiently reduced to a primary amine using standard catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂). The resulting 1-(3-aminophenyl)piperidin-2-one is a highly valuable intermediate. The newly formed amino group is a powerful nucleophile, ready for subsequent reactions such as amide bond formation, sulfonylation, or diazotization. This pathway is fundamental in synthesizing many pharmaceutical agents.[12]

-

α-Halogenation of the Lactam Ring: The carbon atom alpha to the lactam carbonyl can be halogenated to introduce a reactive handle. For example, treatment with phosphorus pentachloride (PCl₅) can yield the corresponding 3,3-dichloro-1-(3-nitrophenyl)piperidin-2-one.[8][13] This dichlorinated intermediate is highly electrophilic and can undergo substitution or elimination reactions to build more complex heterocyclic systems, a strategy employed in the synthesis of Apixaban intermediates.[13][14]

Applications in Drug Discovery and Development

The 1-(phenyl)piperidin-2-one scaffold is a cornerstone in the design of Factor Xa (FXa) inhibitors, a major class of modern anticoagulant drugs.[8] In the blockbuster drug Apixaban, the 1-(4-aminophenyl)piperidin-2-one moiety serves as a critical pharmacophore that binds to the S4 pocket of the FXa enzyme.[14]

While the 3-nitro isomer is not directly incorporated into Apixaban, its structural similarity and chemical functionality make it an important tool for:

-

Scaffold Hopping and SAR Studies: Researchers can use the 3-amino derivative to explore how the position of the piperidinone moiety on the phenyl ring affects binding affinity and selectivity for FXa and other related serine proteases.

-

Library Synthesis: It serves as a readily available starting material for generating libraries of novel compounds for high-throughput screening against various biological targets.

-

Development of Novel Therapeutics: The piperidine and piperidinone motifs are prevalent in drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases, making this intermediate broadly applicable in pharmaceutical research.[3][5]

Safety and Handling

As a laboratory chemical, 1-(3-Nitrophenyl)piperidin-2-one requires careful handling in accordance with standard safety protocols.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6][7]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Storage: The compound should be stored in a refrigerator (2-8°C) in a tightly sealed container to ensure its stability.[6][7]

Conclusion

1-(3-Nitrophenyl)piperidin-2-one is more than a simple organic compound; it is a strategic synthetic intermediate that provides access to the highly desirable N-aryl piperidinone scaffold. Its predictable reactivity, particularly the facile reduction of the nitro group, unlocks a multitude of pathways for the synthesis of complex, high-value molecules. For researchers, scientists, and drug development professionals, understanding the properties and synthetic potential of this building block is key to innovating in the design of next-generation pharmaceuticals.

References

-

PubChem. 1-(4-Nitrophenyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

-

001CHEMICAL. 1-(3-Nitrophenyl)piperidin-2-one. [Link]

-

Solanki, P. V., et al. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Rasayan J. Chem. [Link]

-

ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

-

Valizadeh, H., & Pahlavan Moghanlo, S. Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes under solvent-free conditions. [Link]

-

NIST. Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

- Google Patents.

-

PubMed Central. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

NIST. Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. [Link]

-

CAS Common Chemistry. 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. [Link]

-

Pharmaffiliates. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. [Link]

-

NIST. 2-Piperidinone. NIST Chemistry WebBook. [Link]

-

ResearchGate. Synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. [Link]

-

ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]

-

PubChem. 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. National Center for Biotechnology Information. [Link]

-

University of Arizona. Piperidine-based drug discovery. [Link]

-

DTIC. Piperidine Synthesis. [Link]

- Google Patents. Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

-

YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. 132573-13-8|1-(3-Nitrophenyl)piperidin-2-one|BLD Pharm [bldpharm.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. 2-Piperidinone, 1-(3-nitrophenyl)- | 132573-13-8 [amp.chemicalbook.com]

- 7. 1-(3-Nitrophenyl)piperidin-2-one | 132573-13-8 [sigmaaldrich.com]

- 8. wjpsonline.com [wjpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 13. Buy 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [smolecule.com]

- 14. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [chemicalbook.com]

1-(3-Nitrophenyl)piperidin-2-one molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(3-Nitrophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)piperidin-2-one is a substituted lactam of significant interest in medicinal chemistry due to the prevalence of the piperidone scaffold in numerous biologically active compounds.[1] A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutics. This guide provides a detailed exploration of the molecular architecture of 1-(3-Nitrophenyl)piperidin-2-one, leveraging data from analogous crystal structures, established principles of conformational analysis, and outlining a robust computational workflow for in-silico characterization. While a dedicated crystal structure for the title compound is not publicly available, this paper synthesizes existing knowledge to present a cogent and scientifically grounded analysis.

Introduction: The Significance of the Piperidone Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals and natural products, valued for its synthetic tractability and diverse biological activities.[1] The introduction of a carbonyl group to form a piperidin-2-one (δ-valerolactam) creates a rigidifying amide bond, which influences the ring's conformational preferences and presents opportunities for specific molecular interactions. The substitution of a 3-nitrophenyl group at the nitrogen atom further modulates the molecule's electronic and steric properties, making 1-(3-Nitrophenyl)piperidin-2-one an important subject for detailed structural investigation. Understanding its preferred conformation is critical for predicting its binding affinity to biological targets and for the rational design of derivatives with enhanced pharmacological profiles.

Molecular Structure and Key Features

The molecular structure of 1-(3-Nitrophenyl)piperidin-2-one consists of two key components: a six-membered piperidin-2-one ring and a 3-nitrophenyl substituent attached to the nitrogen atom.

-

Piperidin-2-one Ring: This lactam ring is characterized by an sp2-hybridized carbonyl carbon and an sp2-hybridized nitrogen atom, which imparts planarity to the amide bond. The remaining four carbon atoms are sp3-hybridized.

-

3-Nitrophenyl Group: This aromatic substituent is attached to the lactam nitrogen. The nitro group is a strong electron-withdrawing group, which influences the electron density of the entire molecule and can participate in specific intermolecular interactions.

The key determinants of the overall conformation are the puckering of the piperidin-2-one ring and the rotational orientation of the nitrophenyl group relative to the lactam.

Conformational Analysis: Insights from Analogous Structures

Direct experimental data on the conformation of 1-(3-Nitrophenyl)piperidin-2-one is limited. However, extensive crystallographic and spectroscopic studies on related piperidine and piperidone derivatives provide a strong basis for predicting its conformational behavior.

Piperidin-2-one Ring Conformation

The conformation of the piperidin-2-one ring is influenced by the hybridization of the atoms within the ring.[2] Unlike piperidine, which predominantly adopts a chair conformation, the presence of the sp2-hybridized nitrogen and carbonyl carbon in the lactam ring introduces torsional strain that can lead to deviations from an ideal chair. The most likely conformations are a half-chair or a distorted boat .

In many crystal structures of related N-substituted piperidin-2-ones, a half-chair conformation is observed.[2] This conformation minimizes the steric strain associated with the planar amide bond while allowing the rest of the ring to adopt a more relaxed pucker.

Influence of the N-Aryl Substituent

The orientation of the 3-nitrophenyl group relative to the piperidin-2-one ring is a critical conformational parameter. The rotation around the N-C(aryl) bond is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the C2 and C6 positions of the piperidone ring. Computational studies on similar N-aryl piperidines have shown that there is a significant energy barrier to free rotation, leading to preferred torsional angles that minimize these steric clashes.[3]

The following Graphviz diagram illustrates the key conformational considerations:

Caption: Key factors influencing the conformation of 1-(3-Nitrophenyl)piperidin-2-one.

Proposed Experimental and Computational Workflows

To definitively elucidate the molecular structure and conformation of 1-(3-Nitrophenyl)piperidin-2-one, a combined experimental and computational approach is recommended.

Synthesis and Crystallization

A plausible synthetic route can be adapted from established protocols for analogous N-aryl piperidin-2-ones.[4]

Proposed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C.

-

Cyclization Precursor: Slowly add 5-chlorovaleryl chloride (1.1 equivalents) to the reaction mixture at 0 °C.

-

Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.

-

Workup and Purification: After completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system, such as ethanol/water or acetone/toluene.[5]

Spectroscopic Characterization

The synthesized compound should be characterized by standard spectroscopic methods:

| Spectroscopic Technique | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants of the piperidone ring protons will provide insights into the ring conformation. The relative positions of the aromatic protons will confirm the 3-nitro substitution pattern. |

| ¹³C NMR | The chemical shift of the carbonyl carbon is characteristic of the lactam ring. The number of distinct signals will confirm the overall molecular symmetry. |

| FT-IR | A strong absorption band around 1650-1680 cm⁻¹ will be indicative of the amide carbonyl stretch. |

| Mass Spectrometry | The molecular ion peak will confirm the molecular weight of the compound. |

Computational Modeling Workflow

In the absence of a crystal structure, computational modeling provides a powerful tool for predicting the low-energy conformations of 1-(3-Nitrophenyl)piperidin-2-one.

The following Graphviz diagram outlines a recommended computational workflow:

Caption: A recommended computational workflow for conformational analysis.

Explanation of the Workflow:

-

3D Structure Generation: A starting 3D structure is generated from the 2D chemical representation.

-

Conformational Search: A systematic search of the conformational space is performed to identify a wide range of possible geometries. This is crucial for exploring different ring puckers and aryl group orientations.

-

Geometry Optimization: The identified conformers are then subjected to quantum mechanical geometry optimization to find the nearest local energy minimum. Density Functional Theory (DFT) is a suitable level of theory for this task.[6]

-

Frequency Calculation: A frequency calculation is performed on the optimized structures to ensure that they are true energy minima (i.e., have no imaginary frequencies).

-

Energy Analysis: The relative energies of the stable conformers are calculated to determine the Boltzmann population of each at a given temperature. This will reveal the most probable conformations of the molecule.

Conclusion

While a definitive crystal structure of 1-(3-Nitrophenyl)piperidin-2-one remains to be reported, a comprehensive understanding of its molecular structure and conformation can be achieved through a synergistic approach. By drawing insights from analogous structures, employing established principles of stereochemistry, and utilizing robust computational modeling techniques, a detailed picture of its conformational landscape can be developed. The workflows outlined in this guide provide a clear path for researchers to further investigate this and related molecules, ultimately aiding in the design of novel chemical entities with tailored biological functions.

References

-

Wang, Z.-Q., & Ma, Y. (2011). 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2875. [Link]

-

Fun, H.-K., Chia, T. S., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o974. [Link]

-

Arshad, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1163–1168. [Link]

-

ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. Retrieved from ResearchGate. [Link]

-

Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Organic & Medicinal Chemistry International Journal. [Link]

-

(n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Retrieved from a PDF document. [Link]

-

ResearchGate. (n.d.). Conformational analysis of piperidones. Retrieved from ResearchGate. [Link]

-

E. C. S., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]

-

G. C., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2136–2145. [Link]

-

Sadeghi, F., Afkhami, A., Madrakian, T., & Ghavami, R. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433–462. [Link]

- (n.d.). Process for the preparation of apixaban.

-

S., S., et al. (2020). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. IUCrData, 5(4), x200420. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpsonline.com [wjpsonline.com]

- 5. (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1-(3-Nitrophenyl)piperidin-2-one: Pathways, Mechanisms, and Protocols

Executive Summary: 1-(3-Nitrophenyl)piperidin-2-one is a valuable N-aryl lactam that serves as a key building block in the development of pharmacologically active agents. The N-aryl piperidone motif is a prevalent pharmacophore in numerous central nervous system (CNS) agents.[1] This guide provides an in-depth technical analysis of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore two primary retrosynthetic strategies: transition metal-catalyzed N-arylation of piperidin-2-one and a ring-construction approach starting from 3-nitroaniline. Each pathway is examined through its mechanistic underpinnings, with a focus on the causal factors influencing experimental choices. Detailed, field-proven protocols are provided, alongside a comparative analysis to guide the selection of the most appropriate method based on laboratory capabilities, scale, and cost-effectiveness.

Introduction

Chemical Identity and Significance

1-(3-Nitrophenyl)piperidin-2-one (CAS No. 132573-13-8) is a heterocyclic compound featuring a piperidin-2-one (δ-valerolactam) ring N-arylated with a 3-nitrophenyl substituent.[2] The presence of the nitro group offers a versatile chemical handle for further functionalization, such as reduction to an aniline derivative, which can then participate in a wide array of subsequent chemical transformations. The core structure, an N-aryl lactam, is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[3]

Importance as a Synthetic Intermediate

The synthesis of N-aryl substituted piperidones is a subject of ongoing research due to their role as crucial intermediates in the synthesis of a considerable number of pharmaceutical agents.[1] While many established methods exist, they often have shortcomings, necessitating the development of more general and efficient procedures.[1][4] The strategic pathways detailed herein provide robust and scalable solutions for accessing this important molecular scaffold.

Retrosynthetic Analysis

The synthesis of 1-(3-Nitrophenyl)piperidin-2-one can be approached from two logical disconnection points, giving rise to two distinct and powerful synthetic strategies.

-

C-N Bond Disconnection: This is the most direct approach, disconnecting the aryl carbon-lactam nitrogen bond. This retrosynthetic step points to starting materials of piperidin-2-one and an activated 3-nitrophenyl electrophile, such as 1-halo-3-nitrobenzene. This bond formation is typically achieved via transition metal catalysis.

-

Ring-Forming Disconnection: An alternative strategy involves disconnecting two bonds within the piperidinone ring, specifically the C-N and C-C bonds that would be formed in a cyclization. This leads back to 3-nitroaniline and a five-carbon electrophilic chain, such as 5-halopentanoyl chloride.

Caption: Retrosynthetic analysis of 1-(3-Nitrophenyl)piperidin-2-one.

Pathway I: Transition Metal-Catalyzed N-Arylation

This pathway focuses on the direct coupling of the piperidin-2-one nitrogen atom with an aryl halide. The formation of C(aryl)-N bonds has been revolutionized by palladium and copper catalysis, which overcome the limitations of classical methods like nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope.[5][6] The reaction allows for the coupling of amines (including amides and lactams) with aryl halides or triflates under relatively mild conditions.[7]

Causality and Mechanistic Insight: The success of this reaction hinges on a catalytic cycle involving a Pd(0)/Pd(II) redox couple.

-

Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-halide bond (e.g., 1-bromo-3-nitrobenzene) to form a Pd(II) intermediate.

-

Amide Binding & Deprotonation: The lactam, piperidin-2-one, coordinates to the palladium center. A base (commonly a strong, non-nucleophilic one like sodium tert-butoxide) deprotonates the lactam nitrogen to form a palladium-amido complex.

-

Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired N-aryl lactam product and regenerating the Pd(0) catalyst.[6]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, BippyPhos) are often required to promote both the oxidative addition and the challenging reductive elimination steps, thereby increasing reaction rates and yields.[8][9]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is adapted from established procedures for the N-arylation of amides.[8]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Solvent Addition: Add anhydrous, degassed toluene to the flask. The mixture is typically stirred at room temperature for 10-15 minutes.

-

Reagent Addition: Add piperidin-2-one (1.2 equivalents) followed by 1-bromo-3-nitrobenzene (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor its progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.

-

Workup: Cool the mixture to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-(3-Nitrophenyl)piperidin-2-one.

Ullmann Condensation

The Ullmann condensation is the classical method for forming C-N bonds, utilizing a copper catalyst.[10] While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, it remains a viable and sometimes more economical alternative.[10][11]

Causality and Mechanistic Insight: The traditional Ullmann reaction involves stoichiometric amounts of copper metal at very high temperatures.[12] Modern variations, often called Ullmann-type or Goldberg reactions, use catalytic amounts of a copper(I) salt (e.g., CuI) and can be accelerated by the use of ligands, such as diamines (e.g., 1,10-phenanthroline). The mechanism is believed to involve the formation of a copper(I) amide species, which then reacts with the aryl halide.[10] The reactivity order for the aryl halide is I > Br > Cl, making 1-iodo-3-nitrobenzene the preferred substrate for this reaction.[13]

Experimental Protocol: Ullmann Condensation

-

Setup: In a reaction vessel, combine piperidin-2-one (1.2 equivalents), 1-iodo-3-nitrobenzene (1.0 equivalent), copper(I) iodide (CuI, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent and Ligand: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). If a ligand is used, add 1,10-phenanthroline (20 mol%).

-

Reaction: Heat the mixture to 150-180 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction mixture and dilute it with water. Extract the product with ethyl acetate. The combined organic extracts are washed with aqueous ammonia solution (to remove copper salts) and then brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: Purify the crude material via silica gel chromatography.

Comparative Analysis

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd(dba)₂) | Copper (e.g., CuI) |

| Typical Ligand | Bulky phosphines (XPhos, etc.) | Diamines, L-proline |

| Temperature | Moderate (80-120 °C) | High (150-210 °C)[10] |

| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf)[7] | More limited (prefers Ar-I, Ar-Br)[13] |

| Functional Groups | High tolerance | Moderate tolerance |

| Cost | Higher (Palladium, ligands) | Lower (Copper) |

| Key Advantage | Mild conditions, high generality | Cost-effective, simple setup |

Pathway II: Ring Construction via Cyclization

This alternative strategy builds the piperidinone ring onto a pre-functionalized aniline. This is a powerful approach, particularly when the required aniline is readily available. A similar pathway has been successfully employed for the synthesis of the 4-nitro isomer.[14]

Causality and Mechanistic Insight: This synthesis proceeds in two distinct steps:

-

Acylation: The nucleophilic nitrogen of 3-nitroaniline attacks the electrophilic carbonyl carbon of 5-chloropentanoyl chloride. A mild base is used to neutralize the HCl byproduct. This forms the linear amide intermediate, N-(3-nitrophenyl)-5-chloropentanamide.

-

Intramolecular Cyclization: The amide intermediate is treated with a strong base (e.g., potassium tert-butoxide). The base deprotonates the amide nitrogen, making it a potent nucleophile. This intramolecular nucleophile then attacks the terminal carbon bearing the chlorine atom in an S_N2 fashion, displacing the chloride and forming the six-membered lactam ring.

Caption: Workflow for the synthesis via acylation and cyclization.

Experimental Protocol: Ring Construction Synthesis

This protocol is based on analogous procedures found in the literature.[14][15]

Step 1: Synthesis of N-(3-nitrophenyl)-5-chloropentanamide

-

Setup: Dissolve 3-nitroaniline (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath (0 °C).

-

Reagent Addition: Add 5-chloropentanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-(3-Nitrophenyl)piperidin-2-one

-

Setup: Dissolve the crude N-(3-nitrophenyl)-5-chloropentanamide from the previous step in an anhydrous polar aprotic solvent like THF or DMF.

-

Base Addition: Cool the solution to 0-5 °C and add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains low.[15]

-

Reaction: After the addition, allow the mixture to stir at room temperature for 3-6 hours or until TLC indicates the completion of the reaction.

-

Workup: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The final product is purified by recrystallization or silica gel column chromatography.

Conclusion

The synthesis of 1-(3-Nitrophenyl)piperidin-2-one can be accomplished efficiently through two primary strategies. The Buchwald-Hartwig amination represents the state-of-the-art in C-N cross-coupling, offering mild conditions and high functional group tolerance, making it an excellent choice for small-scale and discovery chemistry applications. For larger-scale synthesis where cost is a primary driver, the classical Ullmann condensation or the ring-construction pathway from 3-nitroaniline offer compelling, economically viable alternatives. The choice of pathway should be guided by the specific project requirements, including scale, available starting materials, and laboratory equipment. Each method provides a reliable entry point to this valuable synthetic intermediate, empowering further exploration in medicinal and materials chemistry.

References

-

Tortolani, D. R., & Poss, M. A. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]

-

Geng, Q., Zhang, H. J., Cao, W., & Chen, Y. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Chinese Journal of Chemistry. [Link]

-

Assembling examples of N-alkylated and N-arylated 4-aryl-2-piperidones. ResearchGate. [Link]

-

A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. OUCI. [Link]

-

Geng, Q., et al. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Semantic Scholar. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Solanki, P. V., et al. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Rasayan J. Chem. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Ullmann Reaction. Cambridge University Press. [Link]

- Process for the preparation of apixaban.

-

BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 132573-13-8|1-(3-Nitrophenyl)piperidin-2-one|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 15. wjpsonline.com [wjpsonline.com]

Spectroscopic Characterization of 1-(3-Nitrophenyl)piperidin-2-one: A Technical Guide

Molecular Structure and its Spectroscopic Implications

The structure of 1-(3-Nitrophenyl)piperidin-2-one combines a saturated heterocyclic lactam (piperidin-2-one) with an aromatic nitro-substituted phenyl ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The following analysis will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Nitrophenyl)piperidin-2-one, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the piperidin-2-one ring and the 3-nitrophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl and the nitro group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Nitrophenyl)piperidin-2-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-6 (Piperidine) | 3.6 - 3.8 | Triplet (t) | Adjacent to the nitrogen and deshielded by the aromatic ring. |

| H-3 (Piperidine) | 2.5 - 2.7 | Triplet (t) | Alpha to the carbonyl group, leading to deshielding. |

| H-4, H-5 (Piperidine) | 1.9 - 2.2 | Multiplets (m) | Overlapping signals of the methylene groups on the piperidine ring. |

| H-2' (Aromatic) | 8.1 - 8.3 | Singlet (s) or narrow triplet (t) | Ortho to the nitro group and adjacent to the piperidinone nitrogen, highly deshielded. |

| H-4' (Aromatic) | 7.8 - 8.0 | Doublet of doublets (dd) | Ortho to the nitro group and meta to the piperidinone nitrogen. |

| H-5' (Aromatic) | 7.5 - 7.7 | Triplet (t) | Meta to both the nitro group and the piperidinone nitrogen. |

| H-6' (Aromatic) | 7.6 - 7.8 | Doublet of doublets (dd) | Meta to the nitro group and ortho to the piperidinone nitrogen. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-180 ppm).

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Processing: Process the FID, perform a Fourier transform, and phase and baseline correct the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 168 - 172 | The carbonyl carbon is significantly deshielded. |

| C-1' (Aromatic) | 140 - 143 | Carbon attached to the piperidinone nitrogen. |

| C-3' (Aromatic) | 147 - 150 | Carbon bearing the nitro group, highly deshielded. |

| C-2', C-4', C-5', C-6' (Aromatic) | 115 - 135 | Aromatic carbons with varying degrees of shielding based on their position relative to the substituents. |

| C-6 (Piperidine) | 48 - 52 | Carbon adjacent to the nitrogen. |

| C-3 (Piperidine) | 30 - 34 | Carbon alpha to the carbonyl. |

| C-4, C-5 (Piperidine) | 20 - 25 | Methylene carbons in the piperidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Nitrophenyl)piperidin-2-one will be dominated by the characteristic absorption bands of the amide and nitro functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~ 1680 | C=O stretch | Amide (Lactam) | Strong |

| ~ 1530 and ~ 1350 | Asymmetric and Symmetric NO₂ stretch | Nitro group | Strong |

| 3100 - 3000 | C-H stretch | Aromatic | Medium to Weak |

| 2950 - 2850 | C-H stretch | Aliphatic (Piperidine) | Medium |

| ~ 1600 and ~ 1475 | C=C stretch | Aromatic Ring | Medium |

| ~ 800 - 700 | C-H out-of-plane bend | 1,3-disubstituted aromatic | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of 1-(3-Nitrophenyl)piperidin-2-one (C₁₁H₁₂N₂O₃) is 220.23 g/mol . A prominent molecular ion peak is expected at m/z = 220.

-

Key Fragmentation Pathways: The fragmentation will likely involve the loss of the nitro group and cleavage of the piperidin-2-one ring.

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Fragment | Notes |

| 220 | [M]⁺ | Molecular Ion |

| 174 | [M - NO₂]⁺ | Loss of the nitro group. |

| 120 | [C₆H₄NCO]⁺ | Fragmentation of the piperidinone ring. |

| 92 | [C₆H₄N]⁺ | Further fragmentation. |

| 84 | [C₅H₈N]⁺ | Fragment corresponding to the piperidinone ring. |

| 55 | [C₃H₃O]⁺ | A common fragment from cyclic ketones. |

Diagram: Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of 1-(3-Nitrophenyl)piperidin-2-one.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of 1-(3-Nitrophenyl)piperidin-2-one. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on established chemical principles and data from structurally similar compounds. Researchers and scientists can use this guide as a reference for identifying and characterizing this molecule, and for designing appropriate analytical methods for its quality control. It is important to note that experimental verification of these predictions is essential for definitive structural confirmation.

References

While direct spectral data for 1-(3-Nitrophenyl)piperidin-2-one was not found in the initial searches, the principles and comparative data used in this guide are supported by general spectroscopic literature and databases. For further reading on the spectroscopy of related compounds, the following resources are recommended:

-

PubChem. National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. Retrieved January 17, 2026, from [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved January 17, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-(3-Nitrophenyl)piperidin-2-one and Its Analogs

For distribution among researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of small organic molecules, with a specific focus on compounds related to 1-(3-Nitrophenyl)piperidin-2-one. While a definitive crystal structure for 1-(3-Nitrophenyl)piperidin-2-one (CAS No. 132573-13-8) is not publicly available in crystallographic databases at the time of this writing, this guide will utilize the analysis of a closely related analog, (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one , to illustrate the experimental workflow and the depth of structural insights that can be obtained. This guide is designed to equip researchers with the foundational knowledge and practical considerations necessary for conducting and interpreting crystallographic studies in the context of drug discovery and materials science.

Introduction: The Imperative of Structural Elucidation

In the realm of medicinal chemistry and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms, the nature of intra- and intermolecular interactions, and the overall packing in the crystalline state profoundly influence a compound's physicochemical properties, including solubility, stability, bioavailability, and ultimately, its biological activity or material function. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the absolute structure of crystalline materials, providing atomic-level resolution that is unattainable by most other analytical techniques.[1][2][3][4]

The target of interest, 1-(3-Nitrophenyl)piperidin-2-one, is a heterocyclic compound featuring a piperidinone ring linked to a nitrophenyl moiety. The presence of the nitro group, a strong electron-withdrawing group, and the lactam functionality suggests the potential for interesting intermolecular interactions, such as hydrogen bonding and π-π stacking, which could play a crucial role in its solid-state behavior and its interactions with biological targets. While the specific crystallographic data for this compound remains elusive in the public domain, the principles and techniques detailed herein are directly applicable to its study, once suitable single crystals are obtained.

The Crystallographic Workflow: From Powder to Precision

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following sections delineate a typical workflow, using (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one as a practical exemplar.

Synthesis and Crystallization: The Art of Growing Order

The foundational step in any crystallographic analysis is the preparation of high-quality single crystals.[5] The synthesis of the target compound or its analogs is the initial chemical step. For instance, the synthesis of chalcone derivatives like (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one often involves a Claisen-Schmidt condensation.

Experimental Protocol: Crystal Growth

-

Solvent Selection: A systematic screening of solvents with varying polarities is crucial. The ideal solvent is one in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left in a loosely covered vial at a constant temperature. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, often yielding high-quality crystals.

The quality of the crystals is paramount for a successful diffraction experiment. Ideal crystals should be well-formed, transparent, and free from defects.[2][5]

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of monochromatic X-rays.[4] The electrons of the atoms in the crystal lattice scatter the X-rays, leading to a diffraction pattern of discrete spots. The positions and intensities of these spots contain the information about the crystal's internal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head using a suitable adhesive or oil.

-

Instrumentation: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS area detector. The X-ray source is typically a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[3]

-

Data Collection Strategy: The crystal is rotated through a series of angles while being irradiated with X-rays. The diffractometer software calculates an optimal strategy to collect a complete and redundant set of diffraction data.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

The output of this stage is a reflection file containing the Miller indices (h, k, l) and the corresponding integrated intensities and their standard uncertainties for each diffraction spot.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data provides the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem" in crystallography.

Structure Solution

Modern crystallographic software employs direct methods or Patterson methods to solve the phase problem for small molecules.[6] These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates, which are then used to calculate an initial electron density map. This map should reveal the positions of the heavier atoms in the structure.

Structure Refinement

The initial atomic model obtained from structure solution is then refined to improve its agreement with the experimental data.[7][8][9] This is typically achieved through a least-squares minimization process, where the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

The quality of the refinement is monitored by the R-factor (residual factor), which is a measure of the agreement between the observed and calculated diffraction data. A lower R-factor generally indicates a better fit of the model to the data.

Case Study: Crystal Structure of (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

The crystal structure of this analog provides valuable insights into the potential structural features of 1-(3-Nitrophenyl)piperidin-2-one.

Crystallographic Data

The following table summarizes the key crystallographic data for (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one.[8]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₀N₂O₃ |

| Formula Weight | 336.38 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.4268 (12) |

| b (Å) | 11.3884 (18) |

| c (Å) | 39.447 (6) |

| V (ų) | 3336.4 (9) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 20847 |

| Independent Reflections | 4870 |

| R(int) | 0.062 |

| Final R indices [I>2σ(I)] | R₁ = 0.056, wR₂ = 0.154 |

Molecular and Supramolecular Structure

The analysis of the refined crystal structure reveals several key features:

-

Molecular Conformation: The piperidine ring adopts a chair conformation. The nitrophenyl and the piperidinyl-phenyl rings are not coplanar, exhibiting a significant dihedral angle. This non-planar conformation can have implications for the molecule's ability to fit into a receptor binding pocket.

-

Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular C—H···O hydrogen bonds.[8] These weak hydrogen bonds link the molecules into two-dimensional networks.

-

π-π Stacking: The crystal structure is further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules.[8] The presence of these interactions suggests a degree of electronic communication between the molecules in the solid state.

Caption: A schematic representation of key intermolecular interactions.

Conclusion and Future Directions

The crystal structure analysis of (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one provides a blueprint for the type of detailed structural information that can be obtained for related compounds like 1-(3-Nitrophenyl)piperidin-2-one. The elucidation of the three-dimensional structure, including conformational details and intermolecular interactions, is indispensable for rational drug design and the development of new materials.

Future work should focus on obtaining single crystals of 1-(3-Nitrophenyl)piperidin-2-one to enable a direct and definitive analysis of its crystal structure. Such a study would provide valuable data for structure-activity relationship (SAR) studies and could reveal unique solid-state properties. The methodologies and principles outlined in this guide provide a robust framework for undertaking such an investigation.

References

-

- University of Cambridge

-

- PubMed Central, National Institutes of Health

-

- University of York

-

- Thermo Fisher Scientific

-

- Oreate AI Blog

-

- Oxford Academic

-

- University of Zurich

-

- The Science Education Resource Center at Carleton College

-

- Max Planck Institute for Solid State Research

-

- PubMed Central, National Institutes of Health

-

- National Institutes of Health

-

- MIT OpenCourseWare

-

- BLDpharm

-

- 001CHEMICAL

Sources

- 1. (PDF) 1-[(3-Nitrophenyl)(piperidin-1-Yl)methyl]piperidine [research.amanote.com]

- 2. researchgate.net [researchgate.net]

- 3. 001chemical.com [001chemical.com]

- 4. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. (1E,4E)-1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 1-(3-Nitrophenyl)piperidin-2-one in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Nitrophenyl)piperidin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes information based on its physicochemical properties, the known behavior of its structural motifs—the piperidin-2-one (a δ-lactam) and the nitrophenyl group—and established principles of solvent-solute interactions. We present a predicted solubility profile in a range of common organic solvents, from polar protic to nonpolar aprotic. Furthermore, this guide offers a detailed, field-proven experimental protocol for the precise determination of the thermodynamic solubility of 1-(3-Nitrophenyl)piperidin-2-one, empowering researchers to generate accurate and reliable data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for formulation, process development, and analytical applications.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle. From early-stage discovery, where solubility impacts the reliability of in vitro assays, to late-stage formulation, where it governs bioavailability and dosage form design, a comprehensive understanding of an API's solubility is paramount.[1] Poor solubility can lead to a myriad of challenges, including low bioavailability, erratic absorption, and difficulties in developing suitable parenteral or oral formulations.[2]

1-(3-Nitrophenyl)piperidin-2-one is a derivative of piperidin-2-one, a six-membered lactam.[3] The presence of the polar nitro group and the amide functionality, combined with a relatively nonpolar phenyl ring and piperidine backbone, results in a molecule with a nuanced solubility profile. This guide aims to provide a detailed theoretical and practical framework for understanding and determining the solubility of this compound in common organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is governed by the interplay of various intermolecular forces between the solute (1-(3-Nitrophenyl)piperidin-2-one) and the solvent. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capacity, and the overall molecular structure.

2.1. Physicochemical Properties of 1-(3-Nitrophenyl)piperidin-2-one

A foundational understanding of the molecule's properties is essential for predicting its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |

| Molecular Weight | 220.22 g/mol | [4] |

| Appearance | Solid (Predicted) | Inferred from related compounds |

| Predicted LogP | 1.5 | [5] (for 4-nitro isomer) |

| Hydrogen Bond Acceptors | 3 (two oxygen atoms of the nitro group and the carbonyl oxygen) | [5] (for 4-nitro isomer) |

| Hydrogen Bond Donors | 0 | [5] (for 4-nitro isomer) |

The predicted LogP value suggests a moderate lipophilicity. The presence of multiple hydrogen bond acceptors indicates that the molecule can interact favorably with protic solvents.

2.2. Solvent-Solute Interactions

The solubility of 1-(3-Nitrophenyl)piperidin-2-one in a given solvent will be determined by the balance of the following interactions:

-

Van der Waals forces: These are weak, non-specific interactions that occur between all molecules. They will play a role in the solubility in all solvents, particularly nonpolar ones.

-

Dipole-dipole interactions: The nitro group and the lactam carbonyl group create a significant dipole moment in the molecule, allowing for strong interactions with polar solvents.

-

Hydrogen bonding: While the molecule itself lacks a hydrogen bond donor, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors, leading to favorable interactions with protic solvents like alcohols.

The interplay of these factors is visualized in the following diagram:

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative and semi-quantitative solubility profile for 1-(3-Nitrophenyl)piperidin-2-one in common organic solvents can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ability of these solvents to act as hydrogen bond donors will lead to strong interactions with the nitro and carbonyl oxygen atoms of the solute. Their polarity also facilitates dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents have large dipole moments, leading to strong dipole-dipole interactions with the polar functional groups of the solute. DMSO and DMF are particularly strong solvents for a wide range of organic compounds. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to High | These solvents have moderate polarity and can engage in dipole-dipole interactions. Dichloromethane is a good solvent for many organic compounds due to its ability to dissolve a wide range of polarities. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. However, the polar nitro and lactam groups will be less well-solvated. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the solute will result in poor interactions with these nonpolar solvents, where dispersion forces are the primary mode of interaction. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and accurate solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.[6][7][8] This method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[9]

4.1. Materials and Equipment

-

1-(3-Nitrophenyl)piperidin-2-one (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvents used)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

4.3. Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(3-Nitrophenyl)piperidin-2-one to a series of vials. The key is to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[6] A preliminary study can be conducted to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-(3-Nitrophenyl)piperidin-2-one of known concentrations in the solvent of interest.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.[10][11]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 1-(3-Nitrophenyl)piperidin-2-one in the solvent using the following equation:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

4.4. Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solid: Before and after equilibration, there should be a visible amount of undissolved solid, confirming that a saturated solution has been achieved.

-

Reproducibility: The experiment should be performed in triplicate to assess the precision of the method.

-

Linearity of Calibration: The calibration curve for the analytical method should have a correlation coefficient (R²) of >0.99, demonstrating a linear relationship between concentration and response.[10][11]

Discussion and Field-Proven Insights

While the predicted solubility profile provides a valuable starting point, several factors can influence the experimentally determined values:

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form of the 1-(3-Nitrophenyl)piperidin-2-one used in the experiments.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, precise temperature control during the experiment is critical.

-

Purity of Solute and Solvent: Impurities in either the compound or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-(3-Nitrophenyl)piperidin-2-one in common organic solvents. By combining theoretical predictions with a detailed and robust experimental protocol, researchers are well-equipped to understand and accurately determine the solubility of this compound. This knowledge is fundamental for advancing the development of 1-(3-Nitrophenyl)piperidin-2-one and related compounds in the pharmaceutical and chemical industries.

References

-

Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

001CHEMICAL. CAS No. 132573-13-8, 1-(3-Nitrophenyl)piperidin-2-one. [Link]

-

Fagerberg, J. H., Al-Tikriti, Y., Ragnarsson, G., & Bergström, C. A. (2014). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmacy and Pharmacology, 66(3), 358-367. [Link]

-

Alomrani, A., Alhabardi, S., Aboussekhra, A., Alshamsan, A., Attia, M. I., & AlQuadeib, B. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. [Link]

- Avdeef, A. (2007). Solubility of sparingly-soluble drugs. John Wiley & Sons.

-

Al-Ghanayem, A. A., & El-Shibani, S. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(7), 633-639. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

PubChem. 1-(4-Nitrophenyl)piperidin-2-one. [Link]

-

Wikipedia. Lactam. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one CAS#: 881386-01-2 [m.chemicalbook.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 001chemical.com [001chemical.com]

- 5. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [chemicalbook.com]

- 10. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Nitrophenyl-Substituted Piperidinones: A Technical Guide for Drug Discovery

Foreword: Unlocking the Pharmacological Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidinone nucleus stands as a "privileged scaffold," a molecular framework consistently found in compounds exhibiting a wide array of biological activities. Its inherent conformational flexibility and amenability to diverse substitutions have made it a cornerstone in the design of novel therapeutics. The strategic introduction of a nitrophenyl moiety to this versatile core has unlocked a new dimension of pharmacological potential, giving rise to a class of compounds with significant implications for oncology, infectious diseases, and neuro-inflammatory disorders. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of nitrophenyl-substituted piperidinones, offering a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of modern medicine.